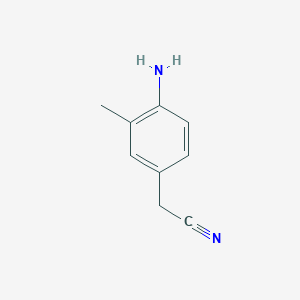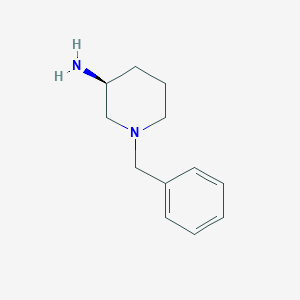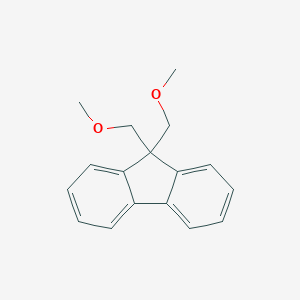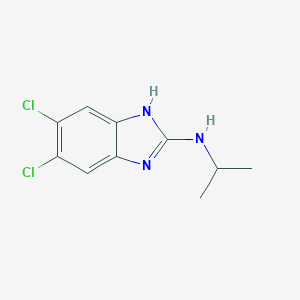
5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole
Descripción general
Descripción
5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole, also known as Maribavir, is a benzimidazole derivative that has been demonstrated to potently and selectively inhibit human cytomegalovirus replication in vitro . It has a favorable safety profile and has been used in medical therapy .
Synthesis Analysis
Maribavir and some of its 2-alkylamino-containing analogues were prepared by a universal method for the synthesis of benzimidazole L-nucleosides . In one example, 2.0 g of the compound (crystallized as form VI) were dissolved in 10.0 g of ethyl acetate at room temperature .
Molecular Structure Analysis
The molecular formula of 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole is C10H11Cl2N3 . The structure of the compound is characterized by a benzimidazole core with two chlorine atoms at positions 5 and 6, and an isopropylamino group at position 2 .
Chemical Reactions Analysis
The compound can form different crystalline phases, solvates, and the HCl monohydrate salt . In one example, the compound was dissolved in ethyl acetate to form a new crystalline form .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 244.12 g/mol and a monoisotopic mass of 243.0330028 g/mol . It has a computed XLogP3-AA of 3.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 2 hydrogen bond acceptors . It has a rotatable bond count of 2 and a topological polar surface area of 40.7 Ų . The compound is rapidly eliminated, with a mean half-life in plasma of 3 to 5 h .
Aplicaciones Científicas De Investigación
Antiviral Agent for Human Cytomegalovirus (HCMV) :
- This compound, also known as maribavir, is being evaluated for its potent antiviral activity against HCMV. It has been shown to inhibit viral replication effectively in vitro and has good oral bioavailability (Lalezari et al., 2002).
- Another study found that maribavir inhibits viral replication via a novel mechanism that is distinct from other antiviral drugs like Ganciclovir or Foscarnet (Biron et al., 2002).
Treatment of Epstein-Barr Virus (EBV) :
- Maribavir has been identified as a potent inhibitor of Epstein-Barr virus replication, acting through a unique antiviral mechanism and inhibiting the essential EBV replicative cofactor, early antigen D (Zacny et al., 1999).
Pharmacokinetics and Safety :
- Clinical trials have been conducted to assess the pharmacokinetics, anti-HCMV activity, and safety of maribavir in both healthy and HIV-infected individuals. The trials showed that maribavir is generally well-tolerated with linear pharmacokinetics, making it a promising therapeutic agent (Wang et al., 2003).
Potential in Treating Herpesviruses :
- Benzimidazole derivatives, including maribavir, have demonstrated activity against human herpesvirus 6, expanding the potential therapeutic use of these compounds beyond HCMV (Prichard et al., 2011).
Diverse Applications in Medicinal Chemistry :
- The compound has been investigated for its interactions with various enzymes and receptors, indicating its potential applications in different areas of medicinal chemistry, such as beta-adrenergic blocking activity and antiprotozoal activity (Crooks et al., 1979); (Rojas-Aguirre et al., 2012).
Antibacterial and Antifungal Activity :
- Research has also been conducted on benzimidazole derivatives, including 5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole, for their antimicrobial properties against various bacterial and fungal strains (Özden et al., 2011).
Mecanismo De Acción
Direcciones Futuras
Maribavir received U.S. FDA approval in November 2021 for the treatment of adult and pediatric patients with post-transplant cytomegalovirus (CMV) infection/disease that is refractory to treatment (with or without genotypic resistance) with ganciclovir, valganciclovir, cidofovir, or foscarnet . It has been more recently studied as a therapeutic agent at higher doses for refractory-resistant (R-R) CMV infections with favorable outcomes .
Propiedades
IUPAC Name |
5,6-dichloro-N-propan-2-yl-1H-benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3/c1-5(2)13-10-14-8-3-6(11)7(12)4-9(8)15-10/h3-5H,1-2H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZLEUQGTILGOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC2=CC(=C(C=C2N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50629442 | |
| Record name | 5,6-Dichloro-N-(propan-2-yl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-2-(isopropylamino)-1H-benzimidazole | |
CAS RN |
176161-55-0 | |
| Record name | 5,6-Dichloro-N-(propan-2-yl)-1H-benzimidazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50629442 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dichloro-N-isopropyl-1H-benzo[d]imidazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Hydroxy-1,5-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B65755.png)
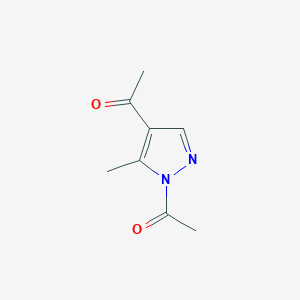
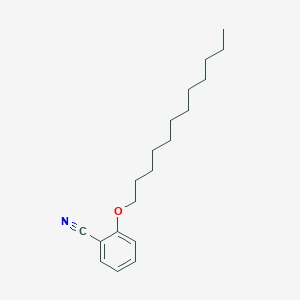

![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)
![Tris[bis(trifluoromethylsulfonyl)amino] ytterbium](/img/structure/B65772.png)


